REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH2:8]C(N(OC)C)=O)=[CH:6][CH:5]=[C:4]([CH3:15])[N:3]=1.[H-].C([Al+]CC(C)C)C(C)C.[OH-:26].[Na+]>ClCCl>[Cl:1][C:2]1[N:3]=[C:4]([CH3:15])[CH:5]=[CH:6][C:7]=1[CH:8]=[O:26] |f:1.2,3.4|
|
Name
|
2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxyamide
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1CC(=O)N(C)OC)C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C=CC(=N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 828 mg | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |